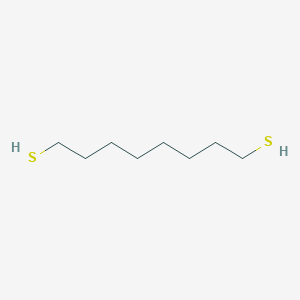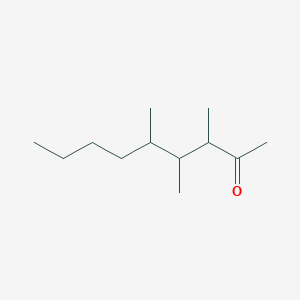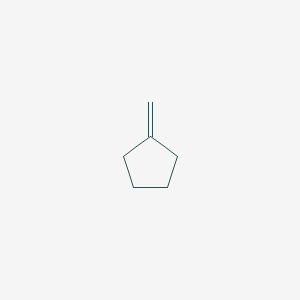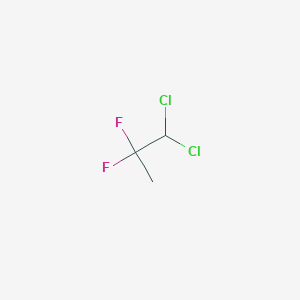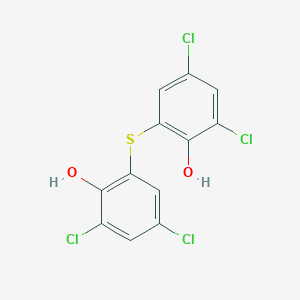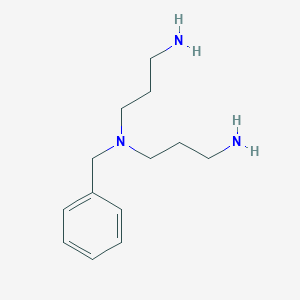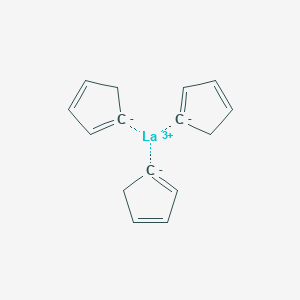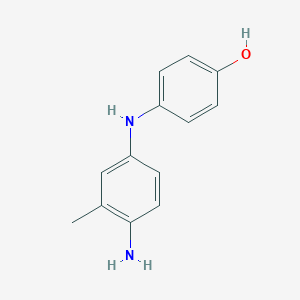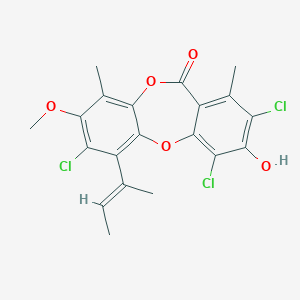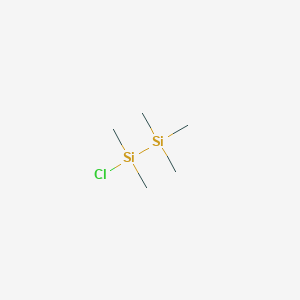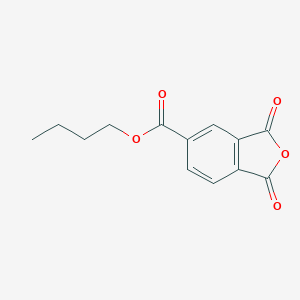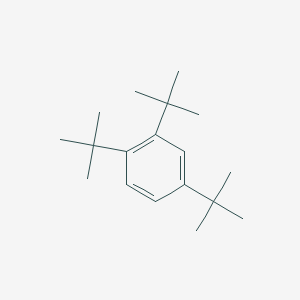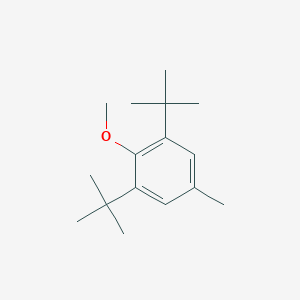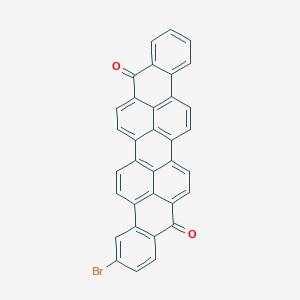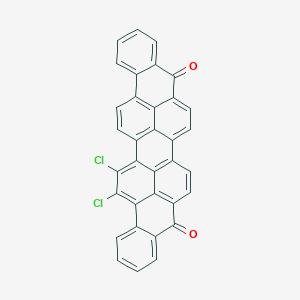
Dichloroviolanthrene-5,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloroviolanthrene-5,10-dione, also known as DCVAD, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of biomedicine. DCVAD is a member of the violanthrone family, which consists of organic compounds that are characterized by their unique molecular structure and chemical properties. In
作用機序
The mechanism of action of Dichloroviolanthrene-5,10-dione is complex and not fully understood. However, studies have suggested that Dichloroviolanthrene-5,10-dione exerts its anti-cancer effects through a variety of mechanisms. One of the primary mechanisms is the induction of oxidative stress, which can lead to the activation of apoptosis pathways in cancer cells. Additionally, Dichloroviolanthrene-5,10-dione has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival, further contributing to its anti-cancer effects.
生化学的および生理学的効果
Dichloroviolanthrene-5,10-dione has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, Dichloroviolanthrene-5,10-dione has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Additionally, Dichloroviolanthrene-5,10-dione has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the primary advantages of using Dichloroviolanthrene-5,10-dione in lab experiments is its potent anti-cancer properties. Additionally, Dichloroviolanthrene-5,10-dione is relatively easy to synthesize and purify, making it a convenient compound for use in research. However, one of the limitations of using Dichloroviolanthrene-5,10-dione is its potential toxicity, which can make it challenging to use in certain experiments. Additionally, the complex mechanism of action of Dichloroviolanthrene-5,10-dione can make it difficult to study, requiring careful attention to experimental design and data analysis.
将来の方向性
There are many potential future directions for research on Dichloroviolanthrene-5,10-dione. One area of interest is the development of new cancer therapies based on Dichloroviolanthrene-5,10-dione. Additionally, further research is needed to fully understand the mechanism of action of Dichloroviolanthrene-5,10-dione and its potential applications in other areas of biomedicine. Finally, studies are needed to evaluate the safety and toxicity of Dichloroviolanthrene-5,10-dione, particularly in the context of human clinical trials.
合成法
Dichloroviolanthrene-5,10-dione can be synthesized through a multi-step process that involves the reaction of violanthrone with chlorine gas in the presence of a strong acid catalyst. The resulting product is then purified through a series of chemical reactions, including recrystallization and column chromatography. The synthesis of Dichloroviolanthrene-5,10-dione is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry principles.
科学的研究の応用
Dichloroviolanthrene-5,10-dione has been the subject of numerous scientific studies due to its potential applications in the field of biomedicine. One of the primary areas of research has been in the development of new cancer therapies. Dichloroviolanthrene-5,10-dione has been shown to have potent anti-cancer properties, and studies have demonstrated its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Dichloroviolanthrene-5,10-dione has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments.
特性
CAS番号 |
1324-56-7 |
|---|---|
製品名 |
Dichloroviolanthrene-5,10-dione |
分子式 |
C34H14Cl2O2 |
分子量 |
525.4 g/mol |
IUPAC名 |
29,30-dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),22,24,26,28,33-hexadecaene-12,21-dione |
InChI |
InChI=1S/C34H14Cl2O2/c35-31-29-16-6-2-4-8-21(16)34(38)24-14-11-19-18-10-13-23-26-17(15-5-1-3-7-20(15)33(23)37)9-12-22(25(18)26)30(32(31)36)27(19)28(24)29/h1-14H |
InChIキー |
VEPZHFUVRQKTMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)Cl)Cl)C2=O |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)Cl)Cl)C2=O |
その他のCAS番号 |
1324-56-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



